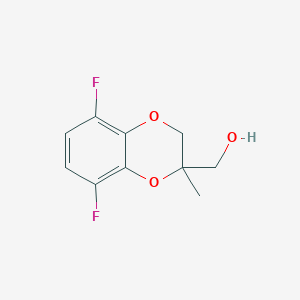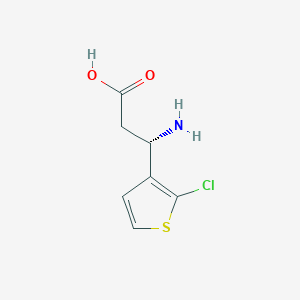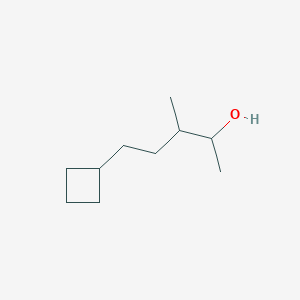![molecular formula C11H12BrNOS B13285801 [(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13285801.png)
[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine is a chemical compound with the molecular formula C11H12BrNOS It is composed of a bromothiophene ring and a methylfuran ring connected by a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Furan Methylation: The furan ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Amine Formation: The brominated thiophene and methylated furan are then coupled using a suitable amine, such as methylamine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol or alcohol derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine can be compared with similar compounds such as:
[(4-Bromothiophen-2-yl)methyl][(methyl)amine]: Lacks the furan ring, which may result in different chemical and biological properties.
[(5-Methylfuran-2-yl)methyl][(methyl)amine]: Lacks the bromothiophene ring, which may affect its reactivity and applications.
[(4-Bromothiophen-2-yl)methyl][(2-phenylethyl)amine]: Contains a phenylethyl group instead of a methylfuran group, potentially altering its interactions and uses.
The uniqueness of this compound lies in its combination of the bromothiophene and methylfuran rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12BrNOS |
|---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-(5-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C11H12BrNOS/c1-8-2-3-10(14-8)5-13-6-11-4-9(12)7-15-11/h2-4,7,13H,5-6H2,1H3 |
InChI Key |
YMOVTCSXGPRQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



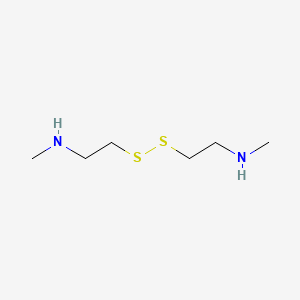
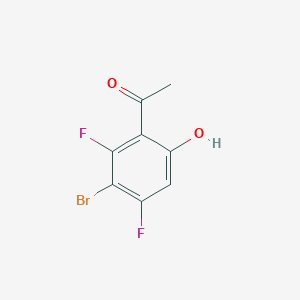
![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride](/img/structure/B13285738.png)
![3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid](/img/structure/B13285744.png)
![(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13285754.png)
amine](/img/structure/B13285767.png)

![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B13285772.png)

